3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of azetidine derivatives. It features a tert-butyl ester group, which is significant for its chemical reactivity and potential applications in medicinal chemistry. The presence of the 4-fluorobenzylamino moiety enhances its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and characterize products .
The molecular formula for 3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester is . The compound features:
The compound's structure can be visualized using molecular modeling software, revealing spatial arrangements that influence its reactivity and interactions with biological targets. Spectroscopic data such as NMR and mass spectrometry provide insights into its structural integrity and purity .
The chemical reactivity of 3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester includes:
Reactions involving this compound are typically conducted under controlled conditions to prevent side reactions. For example, hydrolysis reactions may require specific pH adjustments to achieve desired yields without decomposing sensitive functional groups.
The mechanism by which 3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester exerts its biological effects is not fully elucidated but is believed to involve interaction with specific receptors or enzymes within biological systems.
Studies suggest that similar compounds can act as modulators of neurotransmitter systems or as inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases or cancer .
3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester has potential applications in:
Azetidine—a saturated four-membered heterocycle containing one nitrogen atom—occupies a pivotal niche in medicinal chemistry due to its unique physicochemical properties. The ring strain inherent in this compact scaffold (~86° bond angles vs. 109.5° in unstrained systems) imparts significant conformational rigidity, enabling precise spatial positioning of pharmacophores [1] [5]. This geometric distortion enhances binding affinity to biological targets by reducing the entropic penalty associated with ligand-receptor complexation [5] [7]. Unlike larger N-heterocycles (e.g., piperidines), azetidines exhibit reduced basicity (pKa conjugate acid ~7.5–8.5) due to diminished orbital overlap between nitrogen and carbon atoms, which modulates membrane permeability and bioavailability [1] [9].
Table 1: Key Properties of Azetidine vs. Common Saturated N-Heterocycles
Heterocycle | Ring Size | N-Inversion Barrier (ΔG≠, kcal/mol) | Conjugate Acid pKa | Notable Features |
---|---|---|---|---|
Aziridine | 3-membered | 10–12 | 7.9–8.1 | High strain, reactivity |
Azetidine | 4-membered | ~10 | 11.3 | Balanced strain/stability |
Pyrrolidine | 5-membered | 6–8 | 11.3 | Flexible, unstrained |
Piperidine | 6-membered | 6–7 | 11.1 | Unstrained, high basicity |
Derivatives like 3-aminomethyl-substituted azetidines serve as conformationally constrained analogs of γ-aminobutyric acid (GABA) and proline, enabling the design of metabolically stable peptide mimetics [5] [9]. The tert-butyloxycarbonyl (Boc) group in "3-(4-Fluorobenzylamino)-azetidine-1-carboxylic acid tert-butyl ester" protects the ring nitrogen during synthetic manipulations, while the 3-position amino group provides a versatile handle for derivatization. This structural motif features prominently in pharmaceuticals like the antihypertensive azelnidipine and the anticancer agent cobimetinib, underscoring its utility in drug design [5] [7].
The strategic incorporation of fluorine atoms—particularly via para-fluorobenzyl groups—confers distinct advantages in drug-like molecules. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) enable isosteric replacement of hydrogen or oxygen while profoundly altering molecular properties [2] [6]:
Table 2: Impact of Fluorine Substitution on Pharmacokinetic Parameters in Azetidine Derivatives
Fluorine Position | Permeability (Papp ×10⁻⁶ cm/s) | Efflux Ratio | Human Microsomal Clint (µL/min/mg) | Key Mechanism |
---|---|---|---|---|
None (reference) | 13 | 4.0 | 12 | Baseline |
Ortho to NH (pyridyl) | 24 | 0.8 | 20 | Shielding of H-bond donor |
Meta to NH (pyridyl) | 14 | 7.0 | 19 | Minimal H-bond effect |
4-Fluorobenzyl | 18–22* | 1.0–2.0* | 8–10* | Reduced CYP2D6 affinity |
*Representative data for 4-fluorobenzylamino azetidines [2] [6] [9]
The 4-fluorobenzylamino group in the target compound thus synergizes with the azetidine core: fluorine fine-tunes electronic properties and metabolic resistance, while the benzyl spacer enables optimal vectoring of substituents into target binding pockets [6] [9].
"The para-fluorine position is optimal for metabolic stability; ortho-substitution induces steric clashes in enzyme active sites, while meta-F provides no electronic benefit. Azetidine N-Boc protection is essential during synthesis but is cleaved in vivo to unmask the basic nitrogen for target engagement." [2] [6]
Table 4: Bioactive Compounds Derived from 3-(4-Fluorobenzylamino)azetidine Scaffolds
Therapeutic Area | Target Molecule | Key Structural Features | Biological Activity |
---|---|---|---|
Antiviral | HCV NS3/4A Protease Inhibitors | Azetidine-3-yl-4-fluorobenzylamine linked to quinoxaline | EC₅₀ = 0.08–0.09 µM (GT3 HCV) |
Oncology | MEK1/2 Inhibitors (Cobimetinib analogs) | Azetidine connected to fluorophenyl-pyrimidine | IC₅₀ = 1.2 nM (MEK1), tumor growth inhibition (T/C 25%) |
Antibacterial | MATE Transporter Inhibitors | Azetidine-3-carboxamide with 4-F-C₆H₄CH₂NH- | Reverses ciprofloxacin resistance (4-fold MIC reduction) |
CNS | GABAₐ Positive Allosteric Modulators | 3-(4-Fluorobenzylamino)azetidine with pyrazolotriazine | K₁ = 80 nM (α₃β₃γ₂), anticonvulsant ED₅₀ = 8 mg/kg |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1